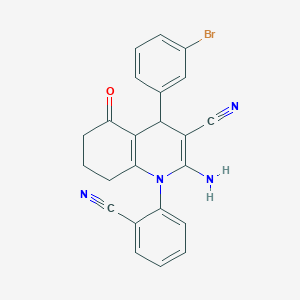
2-Methyl-2H-pyrazole-3-carboxylic acid (4-phenyl-thiazol-2-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-1,3-thiazol-2-amine with ethyl 2-oxoacetate under acidic conditions to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit similar biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain the pyrazole ring, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
What sets 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate apart is its combination of both thiazole and pyrazole rings, which may confer unique biological activities and chemical reactivity. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)15(22)23-9-14(21)19-16-18-12(10-24-16)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,19,21) |
InChI Key |
QELKSVUXGPTZGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dibromo-1-methyl-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide](/img/structure/B10898976.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10898990.png)

![methyl 11-(3,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10899000.png)
![{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10899003.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10899018.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10899026.png)
![4-[1-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10899031.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10899033.png)
![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10899040.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10899046.png)
![ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate](/img/structure/B10899051.png)
![2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10899064.png)
![N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide](/img/structure/B10899066.png)
